molecular formula C10H13N3 B12832687 2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine

2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine

Katalognummer: B12832687
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: DQEKZOWMYPCORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine is a compound belonging to the benzimidazole family, characterized by a benzimidazole ring structure with a methyl group at the 2-position and an ethanamine group at the 4-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It is used in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Benzyl-1H-benzo[d]imidazol-1-yl)ethanamine: Similar structure but with a benzyl group instead of a methyl group.

    2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)ethanamine: Contains a phenyl group instead of a methyl group.

Uniqueness

2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine is unique due to the presence of the methyl group at the 2-position, which can influence its biological activity and chemical reactivity. The ethanamine group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-(2-methyl-1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI-Schlüssel

DQEKZOWMYPCORS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2N1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.